1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC15001475
Molecular Formula: C12H17N3O2S
Molecular Weight: 267.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O2S |
|---|---|
| Molecular Weight | 267.35 g/mol |
| IUPAC Name | 1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C12H17N3O2S/c1-8-14-10(7-18-8)6-11(16)15-4-2-9(3-5-15)12(13)17/h7,9H,2-6H2,1H3,(H2,13,17) |
| Standard InChI Key | MAGFEVABDLFQAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)N |
Introduction
Synthesis
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide typically involves:
-
Acylation of the piperidine ring with a thiazole-containing acyl chloride or anhydride.
-
Use of coupling agents (e.g., DCC or EDC) to facilitate the formation of the amide bond.
-
Purification by recrystallization or chromatography to ensure high purity.
The reaction conditions (e.g., solvent, temperature) are optimized to achieve high yields while minimizing side reactions.
Biological Activity
Thiazole-containing compounds are widely studied for their diverse biological activities. While specific data on 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is limited, related thiazole derivatives have demonstrated:
-
Anticancer Properties: Thiazole moieties often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
-
Antimicrobial Activity: Many thiazole derivatives are active against bacterial and fungal strains due to their ability to interfere with microbial enzymes or membranes .
The piperidine group may enhance bioavailability and receptor binding affinity, making this compound a promising candidate for drug development.
Applications in Drug Discovery
Given its structural features, 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide could serve as:
-
A scaffold for designing enzyme inhibitors or receptor modulators.
-
A lead compound for anticancer or antimicrobial drug development.
-
A probe in biochemical studies to explore molecular interactions.
Analytical Characterization
To confirm the identity and purity of the compound, the following techniques are employed:
Potential Challenges
While promising, challenges include:
-
Limited water solubility due to its hydrophobic thiazole ring.
-
Potential metabolic instability in vivo, requiring structural modifications to improve pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume